molecular formula C7H6ClN3O B13681438 6-Chloro-4-methoxy-1H-pyrazolo[3,4-b]pyridine

6-Chloro-4-methoxy-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B13681438
M. Wt: 183.59 g/mol
InChI Key: DBSCKLQSTWIACT-UHFFFAOYSA-N
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Description

6-Chloro-4-methoxy-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring. The presence of chlorine and methoxy groups at specific positions on the ring system imparts unique chemical properties to this compound, making it of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-methoxy-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by cyclization. This method is known for its simplicity and efficiency . Another approach involves the use of 2,6-dichloropyrazine, which undergoes metalation/formylation reactions to yield the desired product .

Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, which allow for the scalable synthesis of this compound. These methods are advantageous due to their ability to produce large quantities of the compound with high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-methoxy-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

    Oxidation Reactions: Often carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Commonly use reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

6-Chloro-4-methoxy-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 6-Chloro-4-methoxy-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

  • 6-Chloro-1H-pyrazolo[3,4-b]pyrazine
  • 1H-Pyrazolo[3,4-b]quinolines
  • Pyrazoloquinolines

Comparison: 6-Chloro-4-methoxy-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both chlorine and methoxy groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and synthetic accessibility .

Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

6-chloro-4-methoxy-1H-pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C7H6ClN3O/c1-12-5-2-6(8)10-7-4(5)3-9-11-7/h2-3H,1H3,(H,9,10,11)

InChI Key

DBSCKLQSTWIACT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC2=C1C=NN2)Cl

Origin of Product

United States

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